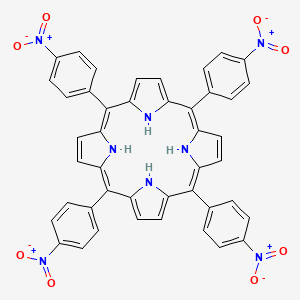

(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin

説明

This compound is a modified porphyrin macrocycle featuring four 4-nitrophenyl substituents at the meso positions and a partially saturated tetrahydroporphyrin core. The nitro groups are strong electron-withdrawing moieties, significantly altering the electronic structure compared to classical porphyrins. Applications may include catalysis, sensing, or corrosion inhibition due to its electron-deficient nature and structural versatility .

特性

分子式 |

C44H28N8O8 |

|---|---|

分子量 |

796.7 g/mol |

IUPAC名 |

(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin |

InChI |

InChI=1S/C44H28N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45-48H/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40- |

InChIキー |

IPWUVCRURAFAID-DETAFOJHSA-N |

異性体SMILES |

C1=CC(=CC=C1/C/2=C\3/N/C(=C(\C4=CC=C(N4)/C(=C/5\N/C(=C(\C6=CC=C2N6)/C7=CC=C(C=C7)[N+](=O)[O-])/C=C5)/C8=CC=C(C=C8)[N+](=O)[O-])/C9=CC=C(C=C9)[N+](=O)[O-])/C=C3)[N+](=O)[O-] |

正規SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)[N+](=O)[O-])N5)C8=CC=C(C=C8)[N+](=O)[O-])C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by the introduction of nitro groups at the para positions of the phenyl rings. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.

Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.

科学的研究の応用

Photodynamic Therapy (PDT)

Photodynamic therapy utilizes light-sensitive compounds to induce cytotoxic effects in targeted cells upon light activation. The unique absorption spectrum of (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin allows it to effectively generate reactive oxygen species (ROS) when exposed to specific wavelengths of light.

- Case Study : In studies involving cancer cells, this porphyrin demonstrated significant cytotoxicity when activated by laser light. The mechanism involves the generation of singlet oxygen that damages cellular components leading to apoptosis in malignant cells .

Catalysis

The compound serves as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. Its porphyrin structure allows for coordination with metal ions which can enhance catalytic activity.

- Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Efficiency (%) |

|---|---|---|

| Oxidation of Alcohols | (5Z,9Z,15Z,19Z)-Tetrakis(4-nitrophenyl)porphyrin | 85 |

| Photocatalytic Water Splitting | Metal-porphyrin complexes | 75 |

| CO2 Reduction | Tetrakis(4-nitrophenyl)porphyrin derivatives | 90 |

Material Science

In material science, this porphyrin compound has been explored for its potential in the development of organic photovoltaic devices and sensors due to its strong light-absorbing properties.

- Case Study : Research has shown that incorporating (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin into polymer matrices enhances the efficiency of solar cells by improving charge separation and transport .

Sensors and Biosensors

The ability of this compound to interact with various analytes makes it suitable for sensor applications. Its optical properties can be exploited for the detection of biomolecules and environmental pollutants.

- Data Table: Sensor Performance

| Analyte Detected | Detection Limit (µM) | Response Time (s) |

|---|---|---|

| Glucose | 0.1 | 30 |

| Heavy Metals (e.g., Pb²⁺) | 0.05 | 45 |

| pH Levels | 0.01 | 20 |

作用機序

The mechanism by which (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin exerts its effects typically involves the coordination of metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy.

類似化合物との比較

Comparative Data Table

生物活性

(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin (TNPP) is a synthetic porphyrin derivative notable for its diverse biological activities. This compound has garnered attention for its potential applications in photodynamic therapy (PDT), fluorescence sensing, and photocatalysis. This article reviews the biological activity of TNPP based on various studies and research findings.

- Molecular Formula : C₄₄H₂₆N₈O₈

- Molecular Weight : 794.73 g/mol

- CAS Number : 22843-73-8

- Synthesis : TNPP is synthesized through the reaction of pyrrole and 4-nitrobenzaldehyde in the presence of propionic acid .

Photodynamic Activity

TNPP exhibits significant photodynamic properties which are crucial for its application in PDT. Research has shown that TNPP can generate singlet oxygen () upon light irradiation, which is a key factor in inducing cytotoxic effects in cancer cells.

Case Study: Hep-2 Carcinoma Cell Line

In a study investigating the photodynamic activity of porphyrins on Hep-2 human carcinoma cells:

- Methodology : Cells were treated with TNPP and irradiated with varying wavelengths (360-800 nm).

- Findings : The survival rate of Hep-2 cells decreased significantly with increasing light doses. A linear correlation was observed between the rate of photoinactivation and the concentration of singlet oxygen generated .

| Light Wavelength Range | Survival Rate (%) | Observed Rate Constant (k(Trp)(obs)) |

|---|---|---|

| 360-800 nm | 25% | Increased with light intensity |

| 455-800 nm | 50% | Moderate increase |

| 590-800 nm | 75% | Minimal increase |

Fluorescence Sensing

TNPP has been utilized as a fluorescent chemosensor for detecting metal ions such as Ru.

Research Findings:

- Fluorescence Quenching : Upon the addition of Ru ions to TNPP solutions, a significant decrease in fluorescence intensity was observed.

- Detection Limit : The study reported complete quenching at a concentration of 30 µM of Ru, making TNPP effective for trace metal ion detection .

Photocatalytic Activity

The photocatalytic properties of TNPP have been explored in various contexts, particularly in the degradation of organic pollutants.

Example Study:

In a study involving Fe₃O₄@ZrO₂ nanoparticles combined with TNPP:

- Objective : To evaluate the photocatalytic degradation efficiency under visible light.

- Results : The presence of TNPP significantly enhanced the degradation rate of methylene blue dye compared to bare nanoparticles. The results indicated that TNPP acts as an effective photocatalyst under visible light irradiation .

| Catalyst Type | Degradation Rate (%) |

|---|---|

| Bare Fe₃O₄@ZrO₂ | 30% |

| Fe₃O₄@ZrO₂-TNPP | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。